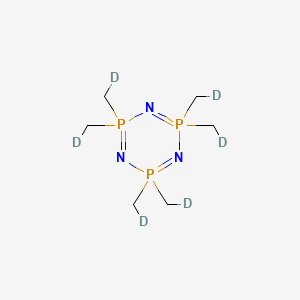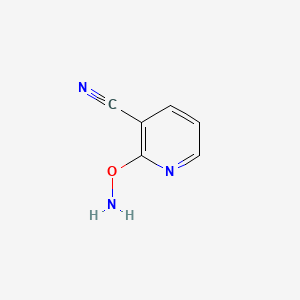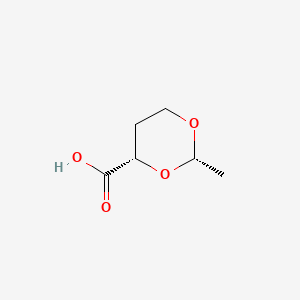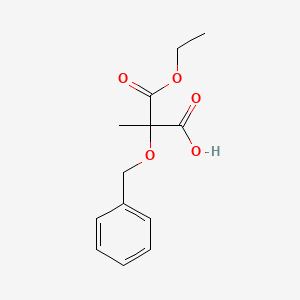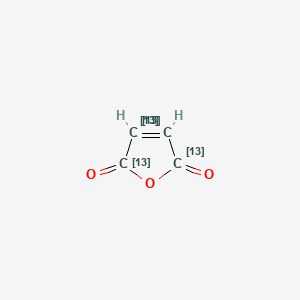
Maleic anhydride-13C4
Descripción general
Descripción
Maleic anhydride-13C4 is a labeled compound of maleic anhydride, where all four carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace and study chemical reactions and pathways due to its isotopic labeling. Maleic anhydride itself is a colorless or white solid with a strong, irritating odor and is widely used in the production of resins, coatings, and polymers .
Aplicaciones Científicas De Investigación
Maleic anhydride-13C4 is extensively used in scientific research due to its isotopic labeling, which allows for detailed tracking and analysis of chemical reactions. Its applications include:
Chemistry: Used in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study the metabolism and distribution of pharmaceuticals.
Industry: Applied in the production of labeled polymers and resins for research and development purposes.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Maleic anhydride-13C4 can be synthesized through the oxidation of benzene or butane in the presence of a vanadium-phosphorus oxide catalyst.
Industrial Production Methods: Industrial production of this compound follows similar routes as the non-labeled compound but requires the use of carbon-13 labeled starting materials. The process involves the vapor-phase oxidation of benzene or butane, followed by purification steps to isolate the labeled maleic anhydride .
Análisis De Reacciones Químicas
Types of Reactions: Maleic anhydride-13C4 undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form maleic acid.
Esterification: Forms esters when reacted with alcohols in the presence of a catalyst.
Amidation: Reacts with ammonia or amines to form amides.
Diels-Alder Reaction: Reacts with conjugated dienes to form cyclohexene derivatives.
Common Reagents and Conditions:
Hydrolysis: Water, room temperature.
Esterification: Alcohols, acid catalysts, elevated temperatures.
Amidation: Ammonia or amines, room temperature or slightly elevated temperatures.
Diels-Alder Reaction: Conjugated dienes, room temperature or slightly elevated temperatures.
Major Products:
Hydrolysis: Maleic acid.
Esterification: Maleic acid esters.
Amidation: Maleic acid amides.
Diels-Alder Reaction: Cyclohexene derivatives.
Comparación Con Compuestos Similares
Maleic Anhydride: The non-labeled version, widely used in industrial applications.
Fumaric Acid: An isomer of maleic acid, used in food and pharmaceutical industries.
Succinic Anhydride: Similar in structure but lacks the conjugated double bond, used in the production of resins and plastics.
Uniqueness: Maleic anhydride-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications where tracking and analyzing chemical reactions are crucial. This isotopic labeling provides a distinct advantage over non-labeled compounds in experimental studies .
Propiedades
IUPAC Name |
(2,3,4,5-13C4)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H/i1+1,2+1,3+1,4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYJFEHAWHCUMM-JCDJMFQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=O)O[13C]1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745839 | |
| Record name | (~13~C_4_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.028 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161736-58-8 | |
| Record name | (~13~C_4_)Furan-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1161736-58-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




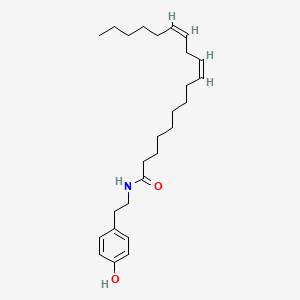
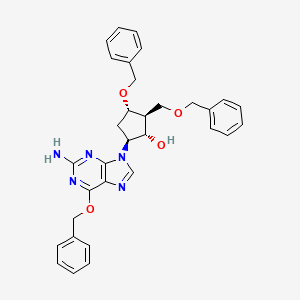
![Propanoic acid, 3-[(carboxymethyl)amino]-2-hydroxy- (9CI)](/img/new.no-structure.jpg)

![(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586548.png)
